Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide is a specialized chemical compound classified within the acetophenone family. This compound features a unique structure characterized by three methoxy groups attached to a benzene ring and a morpholino group at the 2-position. Its chemical formula is with a molecular weight of approximately 376.24 g/mol. The compound is notable for its potential applications in scientific research, particularly in chemistry and biology due to its distinctive chemical properties and structural features .
The synthesis of Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide can be achieved through several methods, typically involving the introduction of methoxy and morpholino groups onto an acetophenone scaffold.
Technical Details:
The specific conditions, including temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product.
The molecular structure of Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide can be represented as follows:
COC1=CC(=CC(=C1OC)OC)C(=O)C[NH+]2CCOCC2.[Br-]The compound exhibits a complex molecular geometry due to the presence of multiple functional groups that affect its reactivity and interaction with biological targets.
Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide is involved in various chemical reactions:
Common Reagents and Conditions:
The mechanism of action for Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide involves its interaction with specific biomolecular targets. The methoxy and morpholino groups enhance its lipophilicity and modulate its biological activity.
Process:
Data:
Research indicates that the structural components significantly influence its efficacy in biological systems.
Relevant Data:
The compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide has diverse applications across several scientific fields:
Its unique structure and properties position it as a valuable compound for further exploration in both academic and industrial research settings .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: